molecular formula C11H12O3 B13975936 Methyl 4-(oxetan-2-yl)benzoate

Methyl 4-(oxetan-2-yl)benzoate

Cat. No.: B13975936
M. Wt: 192.21 g/mol
InChI Key: FPELQVFPVPXBJQ-UHFFFAOYSA-N
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Description

Methyl 4-(oxetan-2-yl)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and an oxetane ring (a four-membered cyclic ether) at the para position of the aromatic ring. The oxetane moiety introduces unique physicochemical properties, such as reduced lipophilicity compared to bulkier substituents, enhanced metabolic stability, and improved solubility due to its polar ether oxygen . This compound is of interest in medicinal chemistry, particularly in the design of bioactive molecules targeting receptors like GLP1, as seen in related oxetane-containing derivatives .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-(oxetan-2-yl)benzoate

InChI

InChI=1S/C11H12O3/c1-13-11(12)9-4-2-8(3-5-9)10-6-7-14-10/h2-5,10H,6-7H2,1H3

InChI Key

FPELQVFPVPXBJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(oxetan-2-yl)benzoate typically involves the formation of the oxetane ring followed by its attachment to the benzoate ester. One common method involves the [2+2] cycloaddition reaction, where an alkene and a carbonyl compound react under photochemical conditions to form the oxetane ring . The benzoate ester can then be introduced through esterification reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and specific reaction conditions to ensure the efficient formation of the oxetane ring and its subsequent esterification .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(oxetan-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the oxetane ring, leading to different products.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 4-(oxetan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity and as a scaffold for drug design.

    Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-(oxetan-2-yl)benzoate involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets and pathways, depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Quinoline-Piperazine Benzoates (C1–C7)

Compounds C1–C7 () feature a 2-arylquinoline-4-carbonyl group linked via a piperazine ring to the methyl benzoate core. Key differences include:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br, CF₃ in C2, C3, C7) increase polarity and reduce lipophilicity (logP) compared to electron-donating groups (e.g., OMe in C6). Methyl 4-(oxetan-2-yl)benzoate lacks such strong electronic modulation, relying on the oxetane’s moderate polarity.
  • However, the oxetane’s compact size may confer comparable or better solubility than bulkier substituents like bromophenyl .
B. Alkoxyethoxy Benzoates (Compounds 4–6, )

These derivatives possess alkoxyethoxy chains (e.g., methoxyethoxy, ethoxyethoxy) at the para position. Key comparisons:

  • Lipophilicity : Alkoxyethoxy chains increase logP significantly compared to the oxetane ring. For example, methyl 4-(2-methoxyethoxy)benzoate has a higher logP than this compound, which benefits from the oxetane’s balance of polarity and compactness .
  • Synthetic Accessibility : Alkoxyethoxy chains require multi-step synthesis (e.g., nucleophilic substitution), whereas oxetane introduction may leverage ring-opening or coupling reactions, offering streamlined routes .
C. Urea-Linked Benzoates ()

Methyl 4-(phenylureido)benzoates (e.g., 4b–4d) feature urea moieties with halogenated aryl groups.

  • The oxetane, while polar, lacks hydrogen-bond donors, favoring passive diffusion .
  • Stability : Urea groups are generally stable, but oxetanes offer superior metabolic resistance compared to esters or amides prone to hydrolysis .

Structural Analogues with Heterocyclic Substituents

A. Benzimidazole Benzoates ()

Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate incorporates a benzimidazole ring, a heterocycle with basic nitrogen atoms.

  • Solubility and pKa : The benzimidazole’s basicity (pKa ~5–6) increases pH-dependent solubility, whereas the oxetane’s neutral ether oxygen provides consistent solubility across physiological pH .
  • Bioactivity : Benzimidazoles often exhibit antimicrobial or anticancer activity, while oxetane-containing compounds may target metabolic receptors (e.g., GLP1) .
B. Imidazole and Boronate Benzoates ()

Methyl 4-(1H-imidazol-1-yl)benzoate and boronate esters (e.g., methyl 4-(dioxaborolan-2-yl)benzoate) highlight diverse functionalization:

  • Reactivity : Boronates enable Suzuki couplings for further derivatization, while imidazoles participate in coordination chemistry. The oxetane’s inertness makes it preferable in stable prodrug designs .
  • Lipophilicity : Imidazole’s logP is higher than oxetane due to its aromaticity, whereas boronates vary based on substituents .

Physicochemical Data Comparison (Hypothetical Table)

Compound Substituent logP* pKa* Solubility (mg/mL)* Key Property
This compound Oxetane ~1.8 Neutral ~10 (aqueous) Moderate lipophilicity, metabolic stability
C2 () 4-Bromophenylquinoline ~3.5 Neutral ~0.5 High logP, potential cytotoxicity
Methyl 4-benzyloxy-2-hydroxybenzoate Benzyloxy, hydroxyl ~2.9 ~4.5 (phenolic OH) ~2 Hydrogen-bonding, solid-state stability
Methyl 4-(2-methoxyethoxy)benzoate Methoxyethoxy ~2.2 Neutral ~15 Flexible chain, higher solubility

*Values inferred from structural trends and literature.

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